

An In-depth Technical Guide on the Chemical and Physical Properties of Famoxadone

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Compound of Interest

Compound Name: Famoxadone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a potent fungicide belonging to the oxazolidinedione class of chemicals. It is widely utilized in agriculture to protect various crops from fungal diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of **Famoxadone**, its mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical and Physical Properties

Famoxadone is characterized by the following chemical and physical properties. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identification of Famoxadone

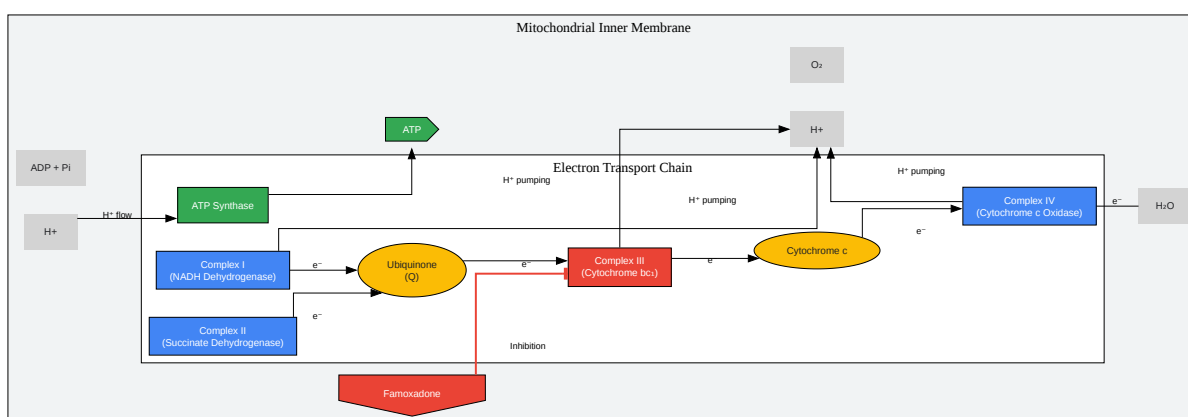
Property	Value
IUPAC Name	(5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione
CAS Number	131807-57-3[1]
Chemical Formula	C ₂₂ H ₁₈ N ₂ O ₄ [2]
Molecular Weight	374.39 g/mol [3]
Synonyms	DPX-JE874, Famoxate[1][2]

Table 2: Physical and Chemical Properties of Famoxadone

Property	Value
Melting Point	140.3-141.8 °C[2]
Boiling Point	Decomposes before boiling[4]
Vapor Pressure	6.4 x 10 ⁻⁷ Pa (at 20 °C)[5]
Water Solubility	0.243 mg/L (pH 5, 20 °C), 0.011 mg/L (pH 7, 20 °C)[5]
Solubility in Organic Solvents (at 20 °C)	Acetone: 274 g/L, Dichloromethane: 239 g/L, Ethyl Acetate: 125 g/L, Methanol: 10.0 g/L, Toluene: 13.3 g/L, Hexane: 0.0476 g/L[2]
Octanol-Water Partition Coefficient (Log P)	4.65 (pH 7)[6]

Mechanism of Action

Famoxadone functions as a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the cytochrome bc₁ complex (Complex III) at the quinone outside (Qo) binding site.[7] This inhibition disrupts the electron transport chain, a critical process for ATP synthesis in fungi. The binding of **Famoxadone** to the Qo site is characterized by a network of aromatic-aromatic interactions, which induces a conformational change in the cytochrome bc₁ complex, ultimately blocking the transfer of electrons from ubiquinol to cytochrome c.



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Figure 1: Mechanism of action of **Famoxadone** in the mitochondrial electron transport chain.

Experimental Protocols

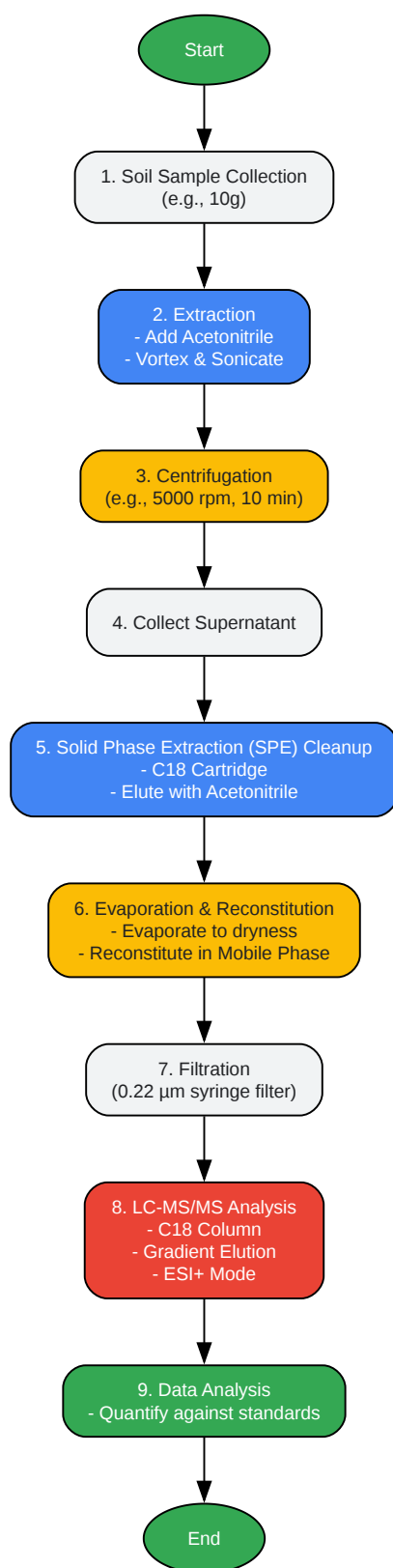
Determination of Physicochemical Properties

The determination of the physicochemical properties of **Famoxadone** should be conducted following standardized guidelines to ensure data accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

- **Melting Point/Melting Range (OECD 102):** The melting point of **Famoxadone** can be determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperatures at which melting begins and is complete are recorded as the melting range.[\[1\]](#)[\[4\]](#)
- **Water Solubility (OECD 105):** The flask method is suitable for determining the water solubility of **Famoxadone**. An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of **Famoxadone** in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[3\]](#)[\[8\]](#)
- **Vapor Pressure (OECD 104):** The vapor pressure of **Famoxadone** can be determined using the gas saturation method. A stream of inert gas is passed over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.[\[2\]](#)[\[5\]](#)

Analytical Method for Famoxadone in Soil

The following protocol describes a general procedure for the extraction and analysis of **Famoxadone** residues in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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Figure 2: Experimental workflow for the analysis of **Famoxadone** in soil.

Methodology:

- **Sample Preparation:** A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.
- **Extraction:** An appropriate volume of acetonitrile is added to the soil sample. The mixture is then vortexed and sonicated to ensure efficient extraction of **Famoxadone** from the soil matrix.
- **Centrifugation:** The sample is centrifuged to separate the soil particles from the extract.
- **Supernatant Collection:** The supernatant containing the extracted **Famoxadone** is carefully collected.
- **Clean-up (Solid-Phase Extraction - SPE):** The extract is passed through a C18 SPE cartridge to remove interfering substances. The cartridge is washed, and **Famoxadone** is then eluted with a suitable solvent like acetonitrile.
- **Concentration and Reconstitution:** The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a known volume of the mobile phase used for LC-MS/MS analysis.
- **Filtration:** The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.
- **LC-MS/MS Analysis:** The filtered sample is injected into an LC-MS/MS system equipped with a C18 column. A gradient elution program is typically used to separate **Famoxadone** from other components. Detection and quantification are performed using tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for **Famoxadone**.
- **Quantification:** The concentration of **Famoxadone** in the sample is determined by comparing its peak area to a calibration curve constructed using standards of known concentrations.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **Famoxadone**, its inhibitory action on the mitochondrial cytochrome bc₁ complex, and standardized protocols for its analysis. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the fields of agricultural science and drug development. The provided diagrams offer a visual representation of the complex biological and analytical processes associated with this important fungicide.

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